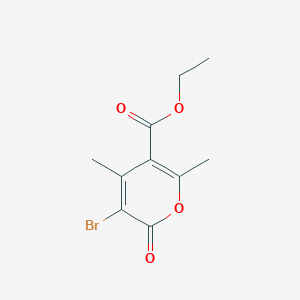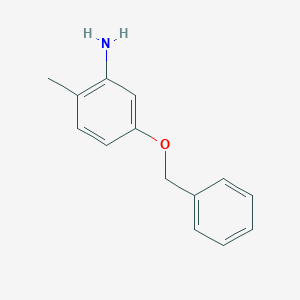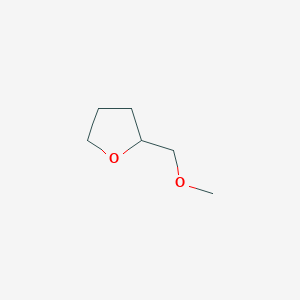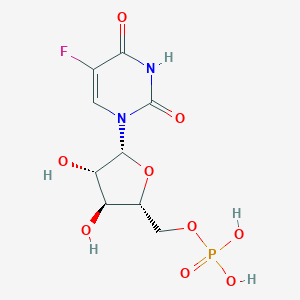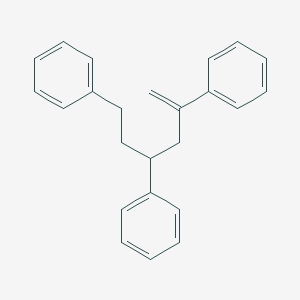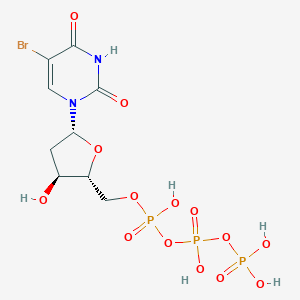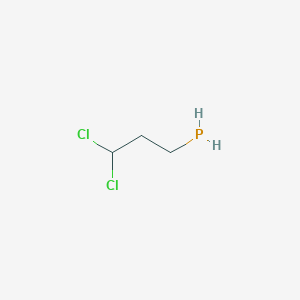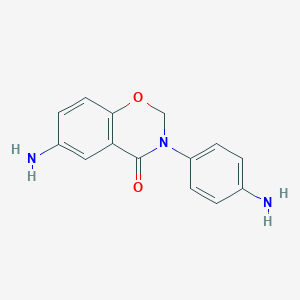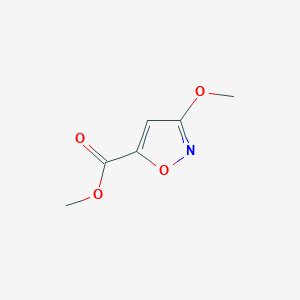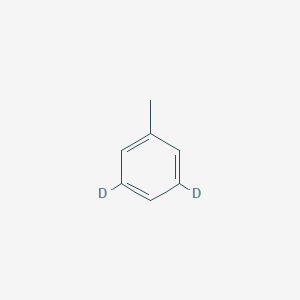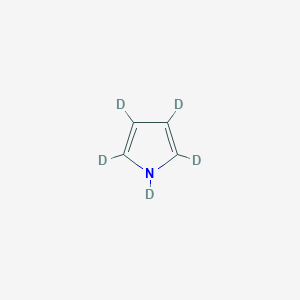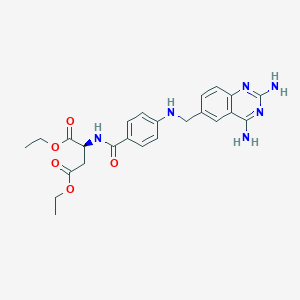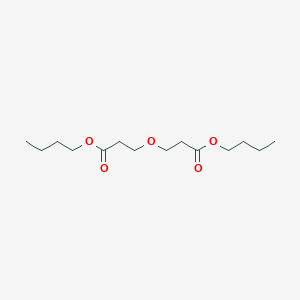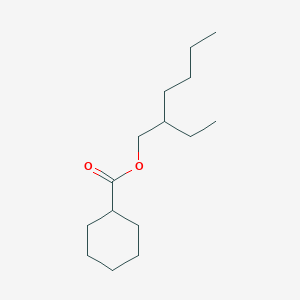
2-Ethylhexyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl cyclohexanecarboxylate, also known as EHC, is a chemical compound that has been widely used in various industrial applications. EHC is a clear, colorless liquid that has a faint odor and is soluble in water. It is commonly used as a plasticizer in the production of PVC, which is used in many products such as pipes, flooring, and cables. EHC is also used in the production of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate is not well understood. However, it is believed that 2-Ethylhexyl cyclohexanecarboxylate acts as a plasticizer by reducing the intermolecular forces between the polymer chains in PVC. This results in increased flexibility and durability of the PVC product.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethylhexyl cyclohexanecarboxylate can have toxic effects on the liver and kidneys in animals. In addition, 2-Ethylhexyl cyclohexanecarboxylate has been found to have estrogenic activity, which can disrupt the endocrine system. 2-Ethylhexyl cyclohexanecarboxylate has also been shown to have genotoxic effects, which can lead to DNA damage and mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethylhexyl cyclohexanecarboxylate is commonly used as a plasticizer in the production of PVC, which has numerous industrial applications. However, 2-Ethylhexyl cyclohexanecarboxylate can be difficult to work with in the laboratory due to its toxicity and potential health effects. Therefore, precautions must be taken when handling 2-Ethylhexyl cyclohexanecarboxylate in the laboratory.
List of
Direcciones Futuras
1. Further research is needed to better understand the mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate.
2. More studies are needed to determine the potential health effects of 2-Ethylhexyl cyclohexanecarboxylate exposure in humans.
3. Research should be conducted to develop safer alternatives to 2-Ethylhexyl cyclohexanecarboxylate for use in PVC production.
4. Studies should be conducted to determine the environmental impact of 2-Ethylhexyl cyclohexanecarboxylate and its potential effects on ecosystems.
5. Further research is needed to determine the long-term effects of 2-Ethylhexyl cyclohexanecarboxylate exposure on human health.
In conclusion, 2-Ethylhexyl cyclohexanecarboxylate is a widely used chemical compound that has been the subject of numerous scientific studies. While 2-Ethylhexyl cyclohexanecarboxylate has many industrial applications, it also has potential health and environmental effects that must be considered. Further research is needed to better understand the mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate and its potential health and environmental effects.
Métodos De Síntesis
The synthesis of 2-Ethylhexyl cyclohexanecarboxylate involves the reaction between cyclohexanecarboxylic acid and 2-ethylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the 2-Ethylhexyl cyclohexanecarboxylate product is obtained through distillation and purification.
Aplicaciones Científicas De Investigación
2-Ethylhexyl cyclohexanecarboxylate has been the subject of numerous scientific studies due to its widespread industrial use. One area of research has focused on the potential health effects of 2-Ethylhexyl cyclohexanecarboxylate exposure. Studies have shown that 2-Ethylhexyl cyclohexanecarboxylate can be absorbed through the skin and can cause skin irritation and sensitization. In addition, 2-Ethylhexyl cyclohexanecarboxylate has been found to have toxic effects on aquatic organisms.
Propiedades
Número CAS |
16397-74-3 |
|---|---|
Nombre del producto |
2-Ethylhexyl cyclohexanecarboxylate |
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
2-ethylhexyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3 |
Clave InChI |
LIIGSIGMAHCMQM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1CCCCC1 |
SMILES canónico |
CCCCC(CC)COC(=O)C1CCCCC1 |
Otros números CAS |
16397-74-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



